

potential GNE-6901 off-target effects

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Compound of Interest		
Compound Name:	GNE 6901	
Cat. No.:	B15619357	Get Quote

GNE-6901 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of GNE-6901?

GNE-6901 is a potent positive allosteric modulator (PAM) that selectively targets the GluN2A subunit of the NMDA receptor. It has a reported half-maximal effective concentration (EC50) of 382 nM for GluN2A-containing NMDA receptors.[1]

Q2: What are the known off-target effects of GNE-6901?

The primary documented off-target effects of GNE-6901 are:

- GluN2D-containing NMDA Receptors: GNE-6901 has been reported to exhibit PAM activity
 at NMDA receptors containing the GluN2D subunit.[2] However, specific quantitative data,
 such as an EC50 value for this interaction, is not readily available in the public domain.
- AMPA Receptors: Some studies have indicated that GNE-6901 may have some potentiating effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The



exact magnitude and subunit selectivity of this effect are not well-characterized in publicly available literature.

Q3: Has GNE-6901 been profiled against a broad panel of other receptors and kinases?

Based on available information, comprehensive screening data for GNE-6901 against a broad panel of receptors and kinases (e.g., a CEREP panel) has not been published. The majority of research has focused on its activity at glutamate receptors.

Q4: What are the implications of the off-target activity on GluN2D-containing NMDA receptors?

GluN2D-containing NMDA receptors have distinct expression patterns and physiological roles compared to GluN2A-containing receptors. They are more prominently expressed in specific brain regions and at earlier developmental stages. Off-target potentiation of GluN2D receptors could lead to unexpected effects on neuronal excitability and network function in experimental systems where this subunit is present.

Q5: How might the off-target activity on AMPA receptors affect my experiments?

AMPA receptors mediate the majority of fast excitatory synaptic transmission. Any off-target potentiation of AMPA receptors by GNE-6901 could lead to a general increase in neuronal excitability that is independent of its intended effect on GluN2A-containing NMDA receptors. This could manifest as increased spontaneous firing rates or enhanced responses to synaptic stimulation.

Quantitative Data Summary

Compound	Primary Target	EC50 (nM)	Known Off-Targets
GNE-6901	GluN2A-NMDA Receptor	382[1]	GluN2D-NMDA Receptors, AMPA Receptors

Experimental Protocols

Protocol 1: Assessing GNE-6901 Potency on GluN2A-Containing NMDA Receptors

Objective: To determine the EC50 of GNE-6901 at GluN2A-containing NMDA receptors.



 Method: Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or whole-cell patch-clamp recording in HEK293 cells co-expressing GluN1 and GluN2A subunits.

Procedure:

- Prepare and maintain oocytes or cultured cells expressing the target receptors.
- Perfuse the cells with a baseline solution containing a fixed, sub-saturating concentration of glutamate and glycine.
- Apply increasing concentrations of GNE-6901 to the perfusion solution.
- Measure the potentiation of the glutamate/glycine-evoked current at each GNE-6901 concentration.
- Plot the concentration-response curve and fit the data using a standard sigmoidal model to determine the EC50.

Protocol 2: Investigating Off-Target Effects on AMPA Receptors

- Objective: To evaluate the effect of GNE-6901 on AMPA receptor function.
- Method: Whole-cell patch-clamp recording from cultured neurons or cells expressing specific AMPA receptor subunits (e.g., GluA1, GluA2).

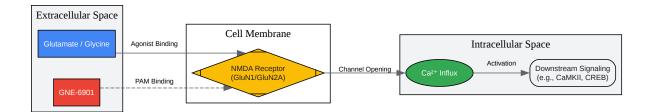
Procedure:

- Establish a whole-cell recording configuration.
- Apply a specific AMPA receptor agonist (e.g., AMPA or glutamate in the presence of an NMDA receptor antagonist like AP5).
- Record the baseline AMPA receptor-mediated current.
- Apply GNE-6901 at a concentration relevant to its primary target activity (e.g., 1-10 μM).
- Measure any change in the amplitude or kinetics of the AMPA receptor-mediated current.



 To assess subunit selectivity, repeat the experiment in cells expressing different combinations of AMPA receptor subunits.

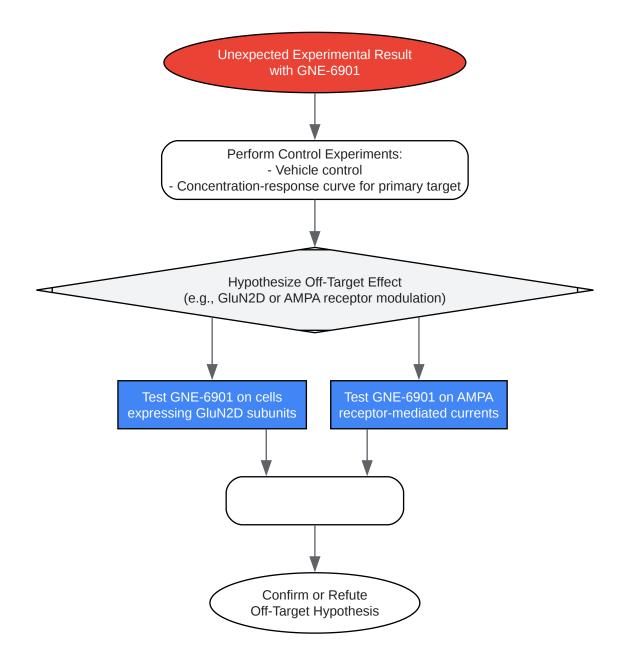
Visualizations



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Caption: GNE-6901 acts as a positive allosteric modulator on GluN2A-NMDA receptors.

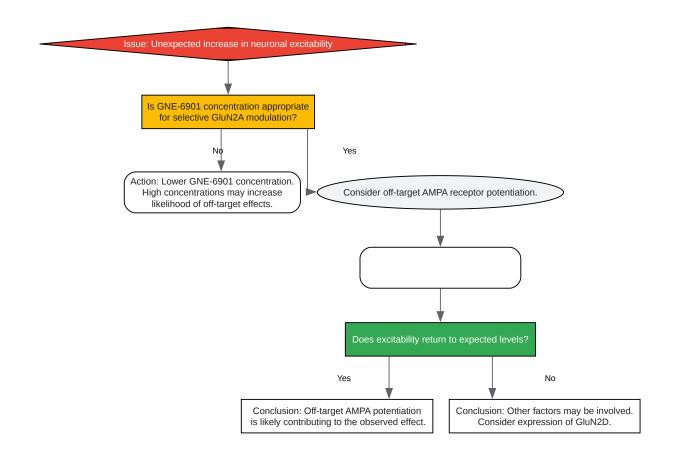




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Caption: Workflow for investigating potential off-target effects of GNE-6901.





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